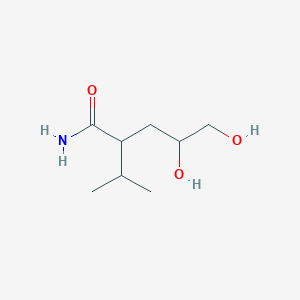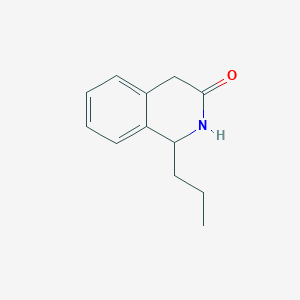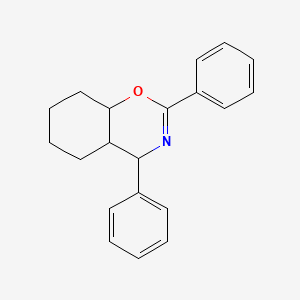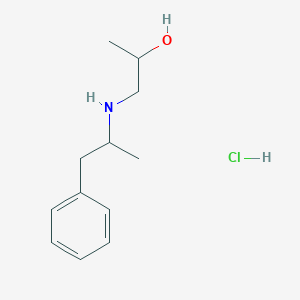
2,4,4-Trimethyloctane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,4-Trimethyloctane is an organic compound belonging to the class of alkanes. It is a branched hydrocarbon with the molecular formula C11H24. This compound is characterized by the presence of three methyl groups attached to the octane chain, specifically at the 2nd and 4th carbon atoms. Alkanes like this compound are known for their stability and are commonly found in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4-Trimethyloctane can be achieved through several methods. One common approach involves the alkylation of isobutene with isobutane in the presence of an acid catalyst. This process leads to the formation of a mixture of iso-octenes, which can then be hydrogenated to produce this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale alkylation units. These units facilitate the reaction between isobutene and isobutane under controlled conditions, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4,4-Trimethyloctane primarily undergoes reactions typical of alkanes, such as:
Oxidation: This reaction can lead to the formation of alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions.
Substitution: Halogenation is a common substitution reaction where hydrogen atoms in the alkane are replaced by halogen atoms (e.g., chlorine or bromine).
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.
Substitution: Halogenation typically involves the use of halogens (Cl2, Br2) in the presence of UV light or a radical initiator.
Major Products Formed
Oxidation: Depending on the extent of oxidation, products can range from alcohols (e.g., 2,4,4-Trimethyloctanol) to carboxylic acids (e.g., 2,4,4-Trimethyloctanoic acid).
Substitution: Halogenated derivatives such as 2,4,4-Trichlorooctane can be formed.
Scientific Research Applications
2,4,4-Trimethyloctane finds applications in various fields of scientific research:
Chemistry: It is used as a reference compound in studies involving hydrocarbon behavior and properties.
Biology: Its derivatives are studied for their potential biological activities and interactions with biological systems.
Medicine: Research into its derivatives explores potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 2,4,4-Trimethyloctane is primarily related to its chemical stability and inertness. As an alkane, it does not readily participate in biochemical reactions, making it a useful solvent and reference compound in various studies. Its molecular structure allows it to interact with other hydrocarbons and organic molecules through van der Waals forces, contributing to its solubility and miscibility properties .
Comparison with Similar Compounds
Similar Compounds
2,2,4-Trimethylpentane:
2,2,4-Trimethylheptane: Another branched alkane with similar properties but a different carbon chain length.
Uniqueness
2,4,4-Trimethyloctane is unique due to its specific branching pattern, which influences its physical and chemical properties. Compared to its isomers, it may exhibit different boiling points, melting points, and reactivity profiles, making it suitable for specific applications in research and industry .
Properties
CAS No. |
62016-35-7 |
|---|---|
Molecular Formula |
C11H24 |
Molecular Weight |
156.31 g/mol |
IUPAC Name |
2,4,4-trimethyloctane |
InChI |
InChI=1S/C11H24/c1-6-7-8-11(4,5)9-10(2)3/h10H,6-9H2,1-5H3 |
InChI Key |
CJXXTMYWNCYKHU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(C)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Methyl-4-nitro-4-phenyldecahydropyrido[1,2-a][1,4]diazepine](/img/structure/B14563616.png)


![4-[2-(1-Ethylquinolin-4(1H)-ylidene)ethylidene]tellurane-3,5-dione](/img/structure/B14563628.png)


![4-{[3-(Trifluoromethyl)phenyl]methyl}-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14563654.png)
![2,2'-[(3-Phenylprop-2-en-1-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14563656.png)
![7-Ethyl-6-methylidene-6,7-dihydrofuro[2,3-b]pyridine](/img/structure/B14563663.png)

![3-[Methoxy(methyl)phosphoryl]propane-1,1-diyl diacetate](/img/structure/B14563691.png)

